molecular formula C17H23N3O5 B2449233 Methyl 4-((2-((3-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1234878-98-8

Methyl 4-((2-((3-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No. B2449233
M. Wt: 349.387
InChI Key: OCXHVJQZBGKMRZ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Imidazole, another heterocyclic compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Scientific Research Applications

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

This study outlines the use of related compounds in the synthesis of oxindoles via Palladium-catalyzed CH functionalization, highlighting a methodology significant for medicinal chemistry synthesis, including the development of Serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).

Cardiovascular and Electrochemical Study

Another research explored the cardiovascular activity and electrochemical oxidation of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, showcasing its potential in developing cardiovascular therapeutics (Krauze et al., 2004).

Relay Catalysis in Synthesis

The synthesis of methyl 4-aminopyrrole-2-carboxylates through relay catalytic cascade reactions demonstrates the chemical's role in enabling complex chemical transformations, contributing to the synthesis of pharmacologically relevant compounds (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Insecticidal Applications

Research into pyridine derivatives, including compounds structurally related to methyl 4-((2-((3-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, has shown significant insecticidal activity, suggesting potential in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Thus, future research may focus on improving these methods and exploring the potential applications of new piperidine derivatives.

properties

IUPAC Name

methyl 4-[[[2-(3-methoxyanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-24-14-5-3-4-13(10-14)19-16(22)15(21)18-11-12-6-8-20(9-7-12)17(23)25-2/h3-5,10,12H,6-9,11H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXHVJQZBGKMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-((3-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

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